molecular formula C9H9FO2 B1584495 Ethyl 2-fluorobenzoate CAS No. 443-26-5

Ethyl 2-fluorobenzoate

Cat. No.: B1584495
CAS No.: 443-26-5
M. Wt: 168.16 g/mol
InChI Key: RUWPGPOBTHOLHF-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless to yellow liquid with a boiling point of approximately 115°C and a density of 1.15 g/cm³ . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce 2-fluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-fluorobenzoic acid and ethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Ethyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of 2-fluorobenzoic acid and ethanol. The fluorine atom in the compound can also participate in various substitution reactions, influencing the reactivity and stability of the molecule .

Comparison with Similar Compounds

Ethyl 2-fluorobenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-fluorobenzoate: Fluorine atom positioned at the third carbon of the benzene ring.

    Ethyl 4-fluorobenzoate: Fluorine atom positioned at the fourth carbon of the benzene ring.

Uniqueness

This compound is unique due to the position of the fluorine atom at the second carbon of the benzene ring, which influences its chemical reactivity and physical properties compared to its isomers .

Properties

IUPAC Name

ethyl 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPGPOBTHOLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059996
Record name Benzoic acid, 2-fluoro-, ethyl ester
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-26-5
Record name Benzoic acid, 2-fluoro-, ethyl ester
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Record name Ethyl o-fluorobenzoate
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Record name Ethyl o-fluorobenzoate
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Record name Benzoic acid, 2-fluoro-, ethyl ester
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Record name Benzoic acid, 2-fluoro-, ethyl ester
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Record name Ethyl o-fluorobenzoate
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Synthesis routes and methods

Procedure details

A mixture of 35 g of 2-fluoro-benzoyl chloride and 400 ml of ethanol was stirred for three hours and was allowed to stand overnight. The mixture was distilled to dryness at 50° C. and 30-40 mm Hg and the residue was taken up in methylene chloride The solution was washed with 5% aqueous sodium bicarbonate and then with water, dried and evaporated to dryness under reduced pressure. The product was rectified at 14 mm Hg to obtain 34 g of ethyl 2-fluoro-benzoate with a boiling point of 90°-91° C. at 14 mm Hg.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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